N'-benzyl-2-phenoxypropanohydrazide
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Overview
Description
N’-benzyl-2-phenoxypropanohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzyl group attached to a hydrazide moiety, along with a phenoxypropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-2-phenoxypropanohydrazide typically involves the reaction of benzylhydrazine with 2-phenoxypropanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-benzyl-2-phenoxypropanohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-2-phenoxypropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
N’-benzyl-2-phenoxypropanohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-benzyl-2-phenoxypropanohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby affecting cell function.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylethylamine: This compound shares a similar benzyl group but differs in the presence of an ethylamine moiety.
N-benzyl-2-phenylpyrimidin-4-amine: This compound has a pyrimidin-4-amine structure instead of a hydrazide moiety.
Uniqueness
N’-benzyl-2-phenoxypropanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N'-benzyl-2-phenoxypropanehydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-13(20-15-10-6-3-7-11-15)16(19)18-17-12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3,(H,18,19) |
InChI Key |
NASFBCGDDHBFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NNCC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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